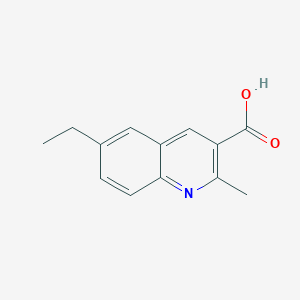

6-Ethyl-2-methylquinoline-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-ethyl-2-methylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-3-9-4-5-12-10(6-9)7-11(13(15)16)8(2)14-12/h4-7H,3H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUBVPVDDWQDFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=CC(=C(N=C2C=C1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588885 | |

| Record name | 6-Ethyl-2-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92513-36-5 | |

| Record name | 6-Ethyl-2-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ETHYL-2-METHYLQUINOLINE-3-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Ethyl-2-methylquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents. Within this esteemed class of heterocyclic compounds, 6-Ethyl-2-methylquinoline-3-carboxylic acid represents a molecule of significant interest for synthetic chemists and drug discovery scientists. Its substituted quinoline core, featuring an ethyl group at the 6-position, a methyl group at the 2-position, and a carboxylic acid at the 3-position, offers a unique combination of lipophilicity, steric bulk, and functional handles for further chemical modification. This guide provides a comprehensive overview of the chemical properties of this compound, offering insights into its structure, potential synthesis, reactivity, and applications in the pursuit of novel therapeutics.

Physicochemical and Spectral Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its fundamental properties can be established, and others can be inferred from closely related analogs.

Core Chemical Attributes

The foundational chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₂ | [1] |

| Molecular Weight | 215.25 g/mol | [1] |

| CAS Number | 92513-36-5 | |

| Physical Form | Solid | |

| Predicted XlogP | 2.9 | [1] |

XlogP is a computed measure of a compound's lipophilicity, which is a critical parameter in drug design influencing absorption, distribution, metabolism, and excretion (ADME) properties.

Spectral Analysis (Analog-Based)

Due to the absence of specific spectral data for this compound, the following sections provide representative data from its parent compound, 2-methylquinoline, and related quinoline carboxylic acids. This information serves as a guide for the expected spectral characteristics.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the quinoline ring, the ethyl group, the methyl group, and the carboxylic acid proton. Based on data for 2-methylquinoline[2], the aromatic protons would likely appear in the range of 7.0-8.5 ppm. The ethyl group would present as a quartet and a triplet, while the methyl group at the 2-position would be a singlet. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the quinoline ring carbons, the ethyl and methyl carbons, and the carboxylic acid carbonyl carbon. Based on data for related quinaldines[3], the aromatic carbons would resonate between 120-160 ppm, with the carbonyl carbon appearing further downfield.

The IR spectrum of this compound would be characterized by several key absorption bands. A broad O-H stretch from the carboxylic acid would be expected in the region of 2500-3300 cm⁻¹. A sharp C=O stretch from the carbonyl group should appear around 1700-1725 cm⁻¹. The spectrum would also feature C-H stretching vibrations from the aromatic and aliphatic groups, and C=C and C=N stretching vibrations characteristic of the quinoline ring system. For comparison, the IR spectrum of 2-methoxy-7-methylquinoline-3-carboxylic acid shows a C=O stretch at 1722 cm⁻¹[4].

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns for quinoline carboxylic acids involve the loss of the carboxylic acid group (-COOH) or carbon dioxide (-CO₂)[5]. Predicted mass-to-charge ratios for various adducts are available in public databases[1].

Synthesis of the Quinoline Core

The synthesis of the this compound core can be approached through several classic named reactions in heterocyclic chemistry. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Conceptual Synthetic Pathways

Two of the most prominent methods for constructing the quinoline ring system are the Doebner-von Miller reaction and the Friedländer synthesis.

This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst[6][7]. For the synthesis of this compound, 4-ethylaniline would be a suitable starting material.

Figure 2: Conceptual Friedländer Synthesis and subsequent hydrolysis.

Experimental Protocol: A Representative Friedländer Synthesis

-

Reaction Setup: To a solution of the 2-aminoaryl ketone (1 equivalent) in a suitable solvent such as ethanol, add the α-methylene carbonyl compound (1.1 equivalents).

-

Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydroxide).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

-

Hydrolysis: If the product is an ester, it can be hydrolyzed to the carboxylic acid by heating with an aqueous solution of a strong base (e.g., NaOH or KOH), followed by acidification.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its constituent functional groups: the quinoline ring, the carboxylic acid, the methyl group at the 2-position, and the ethyl group at the 6-position.

Reactivity of the Quinoline Ring

-

Electrophilic Aromatic Substitution: The quinoline ring is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. Substitution typically occurs on the benzene ring portion of the molecule.[8] The presence of the activating ethyl group at the 6-position would likely direct incoming electrophiles to the 5 and 7-positions.

-

Nucleophilic Aromatic Substitution: The pyridine ring of the quinoline system is susceptible to nucleophilic attack, particularly at the 2- and 4-positions, especially if a good leaving group is present.[9]

Reactivity of the Carboxylic Acid

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations:

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst will yield the corresponding ester.

-

Amide Formation: Activation of the carboxylic acid (e.g., with a coupling reagent like HBTU or by conversion to an acyl chloride) followed by reaction with an amine will form an amide.[10]

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride.

Reactivity of the Methyl and Ethyl Groups

The methyl group at the 2-position is activated by the adjacent nitrogen atom and can undergo condensation reactions with aldehydes.[11] Both the methyl and ethyl groups can potentially be functionalized through free-radical reactions.

Potential Applications in Drug Development

Quinoline-3-carboxylic acids are a well-established class of compounds with diverse biological activities. The core structure of this compound makes it a promising scaffold for the development of new therapeutic agents.

-

Antimicrobial Agents: The quinoline core is central to the activity of many antibacterial drugs.

-

Anticancer Agents: Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases.

-

Anti-inflammatory Agents: Certain quinoline carboxylic acids have shown potential as anti-inflammatory agents.

The strategic placement of the ethyl, methyl, and carboxylic acid groups on the quinoline ring of this compound provides a unique template for the design of novel molecules with tailored pharmacological profiles.

Safety Information

This compound is classified as a warning-level hazard, primarily causing eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses and gloves, should be employed when handling this compound.

| Hazard Information | Details |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statement | H319 (Causes serious eye irritation) |

| Precautionary Statements | P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |

Conclusion

This compound is a valuable building block in the field of medicinal chemistry. While specific experimental data for this compound is limited, its chemical properties and reactivity can be reliably inferred from its structure and the behavior of closely related analogs. The synthetic accessibility of the quinoline core, combined with the versatile functional handles present in the molecule, makes it an attractive starting point for the development of new and improved therapeutic agents. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery.

References

-

El-Sayed, A. M. (2003). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 8(12), 937-947. [Link]

-

Reddy, C. R., et al. (2021). Substrate scope of substituted 2‐methyl quinolines and derivatives. Reaction conditions. ResearchGate. [Link]

- I. G. Farbenindustrie Aktiengesellschaft. (1937). 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them. U.S.

-

National Center for Biotechnology Information. (n.d.). Ethyl 6-methoxy-2-methylquinoline-3-carboxylate. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl quinoline-2-carboxylate. PubChem. [Link]

-

The Good Scents Company. (n.d.). 2-methyl quinoline. [Link]

-

Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1076. [Link]

-

Orita, A., et al. (2021). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 86(17), 11943-11953. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl quinoline-3-carboxylate. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methylquinoline. PubChem. [Link]

-

Orita, A., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12537-12547. [Link]

-

Trinh, T. H. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Vietnam Journal of Chemistry, 59(5), 583-588. [Link]

-

Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. [Link]

-

Sharma, V., et al. (2021). Plausible mechanism for the reaction of 2-methyl quinoline with benzaldehyde in the presence of pTsNH2. ResearchGate. [Link]

-

Zabolotna, Y. S., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 113-121. [Link]

-

Nomen, M. (n.d.). Nucleophilic substitution in quinoline and isoquinoline. Química Orgánica. [Link]

-

Kumar, A., et al. (2012). Spectral analysis of quinaldines. RSC Advances, 2(1), 133-138. [Link]

-

Reddy, C. R., et al. (2016). Supporting information. The Royal Society of Chemistry. [Link]

-

Mohammed, I. K., & Mousa, E. F. (2023). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 6(1), 1-9. [Link]

-

National Center for Biotechnology Information. (n.d.). Quinoline-3-carboxylic acid. PubChem. [Link]

-

Yilmaz, I., & Çetin, M. (2007). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. ResearchGate. [Link]

-

Yue, D., et al. (2005). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 70(25), 10293-10296. [Link]

-

Lee, J., et al. (2014). Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain. Chemical and Pharmaceutical Bulletin, 62(11), 1096-1105. [Link]

-

Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. ResearchGate. [Link]

-

Wang, C., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 8(7), 6987-6996. [Link]

- Moody, C. J. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. University of Nottingham.

-

Sari, Y., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Makara Journal of Science, 27(2), 7. [Link]

-

ChemBK. (n.d.). ethyl quinoline-2-carboxylate. [Link]

-

The Good Scents Company. (n.d.). 6-methyl quinoline. [Link]

-

Al-Juboori, S. A. H., & Al-Amiery, A. A. (2021). Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. AIP Conference Proceedings, 2372(1), 020019. [Link]

-

PubChemLite. (n.d.). This compound. [Link]

-

Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. [Link]

-

Carroll, V. M., et al. (2016). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. MedChemComm, 7(11), 2184-2195. [Link]

-

Benzerka, S., et al. (2013). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1558. [Link]

-

Wikipedia. (n.d.). Quinoline. [Link]

-

El-Emary, T. I. (2007). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 61(2), 143-147. [Link]

Sources

- 1. PubChemLite - this compound (C13H13NO2) [pubchemlite.lcsb.uni.lu]

- 2. Quinaldine(91-63-4) 1H NMR [m.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. ias.ac.in [ias.ac.in]

- 5. chempap.org [chempap.org]

- 6. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]

- 10. Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain [jstage.jst.go.jp]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Ethyl-2-methylquinoline-3-carboxylic acid: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of 6-Ethyl-2-methylquinoline-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical identity, a plausible synthetic pathway, and its potential applications based on the broader understanding of quinoline-3-carboxylic acid derivatives.

Chemical Identity and Physicochemical Properties

This compound is a derivative of quinoline, a bicyclic aromatic heterocycle. The structural and identifying information for this compound is summarized below.

IUPAC Name and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1][2] Its chemical structure is characterized by a quinoline core with an ethyl group at the 6th position, a methyl group at the 2nd position, and a carboxylic acid group at the 3rd position.

Chemical Structure:

Physicochemical Data

A compilation of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₂ | [2][3][4] |

| Molecular Weight | 215.25 g/mol | [2][4] |

| CAS Number | 92513-36-5 | [2][4] |

| Appearance | Solid | [2] |

| SMILES | CCc1ccc2nc(C)c(C(=O)O)cc2c1 | [2] |

| InChI | 1S/C13H13NO2/c1-3-9-4-5-12-10(6-9)7-11(13(15)16)8(2)14-12/h4-7H,3H2,1-2H3,(H,15,16) | [2] |

Synthesis and Mechanistic Insights

A proposed synthetic scheme for this compound is outlined below, based on established methodologies for similar quinoline structures.

Proposed Synthetic Pathway: A Modified Doebner-von Miller Reaction

A logical approach to the synthesis of the target molecule involves the condensation of an appropriately substituted aniline with an α,β-unsaturated aldehyde or ketone, followed by cyclization and oxidation. A more direct route, analogous to the Doebner-von Miller reaction, would involve the reaction of 4-ethylaniline with ethyl acetoacetate and an acid catalyst.

Reaction Scheme:

Sources

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide on the Biological Activity of 6-Ethyl-2-methylquinoline-3-carboxylic acid and its Analogs

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in the field of medicinal chemistry. Its presence in numerous natural products and synthetic compounds with a wide array of biological activities underscores its significance as a "privileged scaffold".[1][2][3] Derivatives of quinoline have been successfully developed into drugs for treating a variety of conditions, including malaria, cancer, and bacterial infections.[2][3] Among the various classes of quinoline derivatives, those bearing a carboxylic acid at the 3-position have garnered considerable attention for their therapeutic potential.

This guide provides a comprehensive technical overview of the biological activities of this compound and its broader class of quinoline-3-carboxylic acid analogs. While specific data on this compound is limited, the extensive research on related derivatives offers valuable insights into its potential pharmacological profile. We will delve into the synthesis, physicochemical properties, and diverse biological activities of this class of compounds, including their antibacterial, anticancer, and anti-inflammatory effects. Furthermore, this guide will present detailed experimental protocols and explore the structure-activity relationships that govern their therapeutic efficacy.

Synthesis and Physicochemical Properties of Quinolone-3-Carboxylic Acids

The synthesis of quinoline-3-carboxylic acids can be achieved through several established methods in organic chemistry. A common and versatile approach is the Gould-Jacobs reaction, which involves the condensation of an aniline with an ethoxymethylenemalonic ester, followed by thermal cyclization and subsequent hydrolysis.

A plausible synthetic route to this compound is depicted below. This would typically involve the reaction of 4-ethylaniline with ethyl acetoacetate to form an enamine, followed by cyclization.

Caption: Generalized Gould-Jacobs reaction for the synthesis of quinoline-3-carboxylic acids.

The physicochemical properties of quinoline-3-carboxylic acids, such as their acidity (pKa) and lipophilicity (logP), play a crucial role in their biological activity. These properties influence their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their ability to interact with biological targets. For instance, the pKa of the carboxylic acid group can affect the molecule's ionization state at physiological pH, which in turn influences its ability to cross cell membranes and bind to target proteins.[4]

Antibacterial Activity: A Hallmark of the Quinolone Core

The quinolone scaffold is perhaps most renowned for its potent antibacterial activity. The 4-quinolone-3-carboxylic acid moiety is a key pharmacophore in a major class of antibiotics.[5] These agents exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, repair, and recombination.[6] This leads to a rapid cessation of bacterial DNA synthesis and ultimately cell death.

Newer generations of quinolones exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[6] The substitution pattern on the quinoline ring significantly influences the antibacterial potency and spectrum.

Table 1: Representative Antibacterial Activity of Quinolone-3-Carboxylic Acid Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Ciprofloxacin | Pseudomonas aeruginosa | 0.25 - 1.0 | [6] |

| Norfloxacin | Escherichia coli | 0.06 - 0.25 | [6] |

| Ofloxacin | Staphylococcus aureus | 0.25 - 1.0 | [6] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standard method for determining the MIC of a compound against a bacterial strain.

-

Preparation of Bacterial Inoculum:

-

Aseptically pick a few colonies of the test bacterium from a fresh agar plate.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

-

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity: A Promising Avenue for Quinolone-3-Carboxylic Acids

Beyond their antibacterial effects, quinoline-3-carboxylic acid derivatives have emerged as a promising class of anticancer agents.[4][7][8] Studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines, often with a degree of selectivity for cancer cells over normal cells.[4][7]

The anticancer mechanisms of these compounds are multifaceted and appear to involve:

-

DNA Interaction: Some derivatives have been shown to bind to the minor groove of DNA, which can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[9][10]

-

Kinase Inhibition: Quinolone-3-carboxylic acids have been identified as inhibitors of several protein kinases that are crucial for cancer cell survival and proliferation, such as protein kinase CK2 and epidermal growth factor receptor (EGFR) kinase.[11][12] The quinoline nitrogen is thought to play a key role in binding to the hinge region of these kinases.[13]

-

Induction of Apoptosis: By interfering with critical cellular processes, these compounds can trigger programmed cell death, or apoptosis, in cancer cells.

Table 2: In Vitro Anticancer Activity of Representative Quinolone-3-Carboxylic Acid Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Proposed Mechanism | Reference |

| 2,4-disubstituted quinoline-3-carboxylic acids | MCF-7 (Breast) | Micromolar range | DNA interaction | [4] |

| 2,4-disubstituted quinoline-3-carboxylic acids | K562 (Leukemia) | Micromolar range | DNA interaction | [4] |

| 2-aminoquinoline-3-carboxylic acid derivatives | - | 0.65 - 18.2 | CK2 Inhibition | [11] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of the compound.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

-

Incubate the cells for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

-

-

Formazan Solubilization and Absorbance Reading:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

-

Caption: Proposed mechanism of anticancer activity via inhibition of a receptor tyrosine kinase.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of many diseases, and there is a continuous search for new anti-inflammatory agents. Quinoline-2-carboxylic acid and its derivatives have shown promise in this area.[1] While less explored than their antibacterial and anticancer properties, some quinoline-3-carboxylic acid derivatives have also demonstrated anti-inflammatory effects.[14]

The proposed anti-inflammatory mechanisms of quinoline carboxylic acids include the downregulation of T-cell function and the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.[1][15] The NF-κB pathway is a central regulator of the expression of pro-inflammatory genes.

Experimental Protocol: Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

-

Cell Culture:

-

Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control.

-

-

Incubation:

-

Incubate the plate for 24 hours.

-

-

Nitrite Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Add Griess reagent to the supernatant. The Griess reagent reacts with nitrite (a stable product of NO) to form a colored azo compound.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis:

-

Quantify the amount of nitrite produced using a sodium nitrite standard curve.

-

Determine the inhibitory effect of the compound on NO production.

-

Other Potential Biological Activities

The versatile quinoline scaffold has been explored for a range of other biological applications:

-

Antifungal Activity: Some quinoline derivatives have been evaluated for their efficacy against pathogenic fungi.[16][17][18]

-

Antioxidant Activity: Certain quinoline derivatives have been investigated for their ability to scavenge free radicals, although this activity appears to be less pronounced compared to standard antioxidants.[14]

-

Neurodegenerative Disease Imaging: Radiolabeled quinoline carboxamide derivatives have been developed as potential PET imaging agents for monitoring neuroinflammation in neurodegenerative disorders.[19]

Structure-Activity Relationships (SAR)

The biological activity of quinoline-3-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the quinoline ring. For a hypothetical compound like This compound , the following SAR insights from the broader class of quinolones can be considered:

-

Position 2: The methyl group at this position may influence the compound's interaction with its biological target. In some cases, larger or more complex substituents at this position have been shown to enhance anticancer activity.[9][10]

-

Position 3: The carboxylic acid group is generally considered essential for many of the biological activities of this class of compounds, particularly for antibacterial and some anticancer effects, as it can participate in key binding interactions.

-

Position 6: The ethyl group at this position is a lipophilic substituent that can influence the compound's ADME properties. Lipophilicity can affect cell membrane permeability and bioavailability.[6]

Conclusion and Future Perspectives

The quinoline-3-carboxylic acid scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. While specific data on this compound is not extensively available, the wealth of research on its analogs strongly suggests its potential for a range of biological activities, including antibacterial, anticancer, and anti-inflammatory effects.

Future research in this area should focus on:

-

Synthesis and Biological Evaluation of Novel Derivatives: The systematic synthesis and screening of new analogs of this compound will be crucial to identify compounds with enhanced potency and selectivity.

-

Mechanism of Action Studies: In-depth studies are needed to elucidate the precise molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety Profiling: Promising candidates from in vitro studies should be advanced to in vivo models to assess their therapeutic efficacy and safety profiles.

The continued exploration of the chemical space around the quinoline-3-carboxylic acid core holds great promise for the development of next-generation drugs to address unmet medical needs in infectious diseases, oncology, and inflammatory disorders.

References

- Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. (n.d.). PubMed.

- Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708–1716.

- Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.

- Domagala, J. M., Hagen, S. E., Heifetz, C. L., Hutt, M. P., Mich, T. F., Sanchez, J. P., & Trehan, A. K. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 31(5), 983–991.

- Ukrainets, I. V., Mospanova, E. V., Davidenko, A. A., & Turov, A. V. (2009). Synthesis of some novel quinoline-3-carboxylic acids and pyrimido[4,5-b]quinoline derivatives as potential antimicrobial agents. Chemistry of Heterocyclic Compounds, 45(5), 569–576.

- Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. (n.d.). ProQuest.

- Fiser, M., & Vinter, V. (1995). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica, 40(2), 163–168.

- Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. (n.d.). ACS Omega.

- Belloli, S., Moresco, R. M., Matarrese, M., Biella, G., Sanvito, F., Simonelli, P., Turolla, E., Olivieri, S., Cappelli, A., Vomero, S., Galli-Kienle, M., & Fazio, F. (2004). Evaluation of three quinoline-carboxamide derivatives as potential radioligands for the in vivo pet imaging of neurodegeneration.

- Purohit, P., Mittal, R. K., & Khatana, K. (2022). Quinoline-3-Carboxylic Acids "DNA Minor Groove-Binding Agent". Anti-Cancer Agents in Medicinal Chemistry, 22(2), 344–348.

- Purohit, P., Mittal, R. K., & Khatana, K. (2022). Quinoline-3-Carboxylic Acids "DNA Minor Groove-Binding Agent". Anti-cancer agents in medicinal chemistry, 22(2), 344–348.

- Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, S. B., Al-Ghamdi, A. A., & Al-Amri, J. F. (2021).

- S. Grycova, P. Dvorak, Z. Trávnícek, M. Slaninova, J. (2014). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 24(15), 3491–3494.

- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances, 10(52), 31215–31234.

- Thomas, A., Chavali, B., G, S., & K, S. (2021).

- Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). BMC Chemistry, 13(1), 104.

- Request PDF. (n.d.). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents.

- Mittal, R. K., & Purohit, P. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716.

- Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. (n.d.).

- The Anti-Inflammatory Potential of Quinoline-2-Carboxylic Acid: A Technical Guide. (n.d.). Benchchem.

- Carlson, R. P., O'Neill-Davis, L., Chang, J., & Lewis, A. J. (1986). Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306 ,293. Agents and Actions, 18(5-6), 555–560.

- Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2025). Chemistry & Biodiversity, e202500808.

- Wang, C., Liu, Y., Zhang, Y., Wang, Y., Zhang, H., & Li, B. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3369.

- Abdul-Razaq, S. A., & Al-Amiery, A. A. (2022). Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. AIP Conference Proceedings, 2394(1), 020023.

- (PDF) Biological Activities of Quinoline Derivatives. (n.d.). ResearchGate.

- Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, S. B., Al-Ghamdi, A. A., & Al-Amri, J. F. (2024). Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species. Journal of Fungi, 10(6), 463.

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(37), 21955–21976.

- Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. (2025). Journal of Fungi, 11(10), 834.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs - ProQuest [proquest.com]

- 6. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. | Semantic Scholar [semanticscholar.org]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Quinoline-3-Carboxylic Acids "DNA Minor Groove-Binding Agent" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Evaluation of three quinoline-carboxamide derivatives as potential radioligands for the in vivo pet imaging of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Ethyl-2-methylquinoline-3-carboxylic acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Ethyl-2-methylquinoline-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and the burgeoning potential of its derivatives as therapeutic agents. This document is designed to be a practical resource, offering not just theoretical knowledge but also actionable experimental protocols and insights grounded in established scientific principles.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including antibacterial, anticancer, anti-inflammatory, and antimalarial properties. The strategic placement of various functional groups on the quinoline core allows for the fine-tuning of their pharmacological profiles, making them a fertile ground for the development of novel therapeutics. This compound represents a key building block within this class of compounds, offering multiple points for chemical modification to explore structure-activity relationships (SAR).

Physicochemical Properties of the Core Moiety

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₂ | [1] |

| Molecular Weight | 215.25 g/mol | [1] |

| CAS Number | 92513-36-5 | [1] |

| Appearance | Solid | [1] |

| SMILES | CCc1ccc2nc(C)c(C(=O)O)cc2c1 | [1] |

| InChI | 1S/C13H13NO2/c1-3-9-4-5-12-10(6-9)7-11(13(15)16)8(2)14-12/h4-7H,3H2,1-2H3,(H,15,16) | [1] |

Synthesis of this compound: A Proposed Pathway

Diagram of the Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Step 1: Friedländer Annulation for Ester Synthesis

The Friedländer synthesis is a classic and versatile method for constructing the quinoline core.[2] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a β-ketoester.[3]

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-ethylacetophenone (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in absolute ethanol.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide (0.2 equivalents). The choice between NaOH and KOH often depends on the desired solubility of the resulting carboxylate salt, with potassium salts sometimes offering better solubility.[4]

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, ethyl 6-ethyl-2-methylquinoline-3-carboxylate, may precipitate out of solution. If not, reduce the solvent volume under reduced pressure. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 2: Hydrolysis to the Carboxylic Acid

The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard procedure typically carried out under basic conditions followed by acidification.[5]

Protocol:

-

Hydrolysis: Suspend the ethyl 6-ethyl-2-methylquinoline-3-carboxylate (1 equivalent) in a 10% aqueous solution of sodium hydroxide or potassium hydroxide.[6]

-

Heating: Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Acidification: Cool the reaction mixture to room temperature in an ice bath and acidify to a pH of approximately 3-4 with a suitable acid, such as 2N hydrochloric acid.

-

Isolation and Purification: The carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum to yield this compound.

Characterization and Analytical Techniques

The identity and purity of the synthesized this compound and its derivatives must be confirmed using a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline core, the ethyl group (a triplet and a quartet), the methyl group (a singlet), and a broad singlet for the carboxylic acid proton.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing an accurate mass of the molecular ion.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compound and for monitoring the progress of the synthesis. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic acid or phosphoric acid) is typically employed for the analysis of quinoline carboxylic acids.[7]

Derivatives and Their Therapeutic Potential

The core structure of this compound provides a versatile platform for the synthesis of a wide array of derivatives with potential therapeutic applications. The carboxylic acid group can be readily converted to esters, amides, and other functional groups, allowing for the exploration of SAR.

Antiproliferative Activity

Quinoline-3-carboxylic acid derivatives have emerged as a promising class of antiproliferative agents.[8][9] Studies have shown that these compounds can exhibit micromolar inhibition against various cancer cell lines, such as MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia).[10] The mechanism of action is often linked to the induction of apoptosis.[10] The presence of the carboxylic acid moiety can enhance selectivity for cancer cells, which often have a more acidic microenvironment.[11]

Antibacterial Activity

The quinolone scaffold is the cornerstone of a major class of antibiotics. While the classic "fluoroquinolones" have a different substitution pattern, the broader class of quinoline-3-carboxylic acids has also been investigated for antibacterial properties.[12][13] The ethyl and methyl groups on the core of this compound could influence its lipophilicity and, consequently, its ability to penetrate bacterial cell walls. Further derivatization, particularly at the carboxylic acid position, could lead to the discovery of novel antibacterial agents.

Diagram of Potential Derivatization Pathways

Caption: Potential derivatization pathways and associated biological activities.

Conclusion and Future Directions

This compound is a valuable heterocyclic building block with significant potential for the development of novel therapeutic agents. The synthetic pathway proposed in this guide, based on established chemical principles, offers a reliable method for its preparation. The documented antiproliferative and antibacterial activities of related quinoline-3-carboxylic acid derivatives underscore the importance of further exploring the chemical space around this core structure. Future research should focus on the synthesis and biological evaluation of a diverse library of derivatives to elucidate detailed structure-activity relationships and identify lead compounds for further preclinical and clinical development.

References

- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.

- Yadav, P., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716.

- Kumar, S., et al. (2021). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Letters in Drug Design & Discovery, 18(6), 578-588.

- Kumar, S., et al. (2021). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708-1716.

- Kumar, S., et al. (2021). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708-1716.

- Domagala, J. M., et al. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 31(5), 983–991.

- El-Gaby, M. S. A., et al. (2000). Synthesis of some novel quinoline-3-carboxylic acids and pyrimido[4,5-b]quinoline derivatives as potential antimicrobial agents. Acta Chimica Slovenica, 47(3), 329-340.

- Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812–2817.

- Combes, A. (1888). Sur une nouvelle synthèse des quinoléines. Bulletin de la Société Chimique de Paris, 49, 89–92.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Jia, C.-S., et al. (2006). A simple and efficient synthesis of quinolines via Friedländer annulation catalyzed by bismuth nitrate. Tetrahedron Letters, 47(49), 8689-8691.

- Synthesis, antibacterial, antioxidant, and molecular modeling studies of novel [2,3′-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs. (2022). Journal of the Iranian Chemical Society, 19(12), 5245–5259.

- Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. (1986). Reviews of Infectious Diseases, 8 Suppl 5, S477-S487.

- Doebner-von Miller Synthesis. (n.d.). In Name Reaction in Organic Chemistry.

- The Friedländer Synthesis of Quinolines. (2011). Organic Reactions.

- The Friedländer Synthesis of Quinolines. (2011). Organic Reactions.

- Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. (1991). Journal of Medicinal Chemistry, 34(1), 235–241.

-

Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

- Vaughan, W. R. (1948). 2,4-Dimethylquinoline. Organic Syntheses, 28, 49.

-

PubChemLite. (n.d.). This compound (C13H13NO2). Retrieved from [Link]

- Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (2012). ACS Medicinal Chemistry Letters, 3(11), 919–923.

-

Combes quinoline synthesis. (n.d.). In ResearchGate. Retrieved from [Link]

- Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2959.

- Synthesis new derivatives of quinoline and study the biological activity for some of them. (2022). AIP Conference Proceedings, 2394(1), 020019.

- Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. (2020). Acta Crystallographica Section C: Structural Chemistry, 76(Pt 11), 1083–1091.

-

Ethyl 2-methylquinoline-3-carboxylate, suppliers and manufacturers. (n.d.). In R&D Chemicals. Retrieved from [Link]

- Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (2009). Asian Journal of Chemistry, 21(9), 7067-7072.

- Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain. (2016). Chemical & Pharmaceutical Bulletin, 64(11), 1637–1646.

- Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. (2017). Molecules, 22(12), 2147.

- Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. (2022). AIP Conference Proceedings, 2394, 020019.

- Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Advanced Journal of Chemistry, Section A, 8(1), 158-166.

- 2,4-Dimethylquinoline. (1948). Organic Syntheses, 28, 49.

- Studies on the Synthesis of Quinoline. (1983). Reports of the Faculty of Engineering, Nagasaki University, 13(21), 1-6.

-

Quinolines and Sodium Hydroxide. (n.d.). In ResearchGate. Retrieved from [Link]

- Potassium hydroxide solution 10% for the fast hydrolysis of esters for analysis. (1977). American Journal of Hospital Pharmacy, 34(6), 653–654.

Sources

- 1. This compound AldrichCPR 92513-36-5 [sigmaaldrich.com]

- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. echemi.com [echemi.com]

- 5. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potassium hydroxide solution 10% for the fast hydrolysis of esters for analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs - ProQuest [proquest.com]

- 8. benthamscience.com [benthamscience.com]

- 9. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. | Semantic Scholar [semanticscholar.org]

- 11. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Substituted Quinoline-3-Carboxylic Acids: A Privileged Scaffold for Next-Generation Therapeutics

A Technical Guide for Drug Discovery Professionals

Introduction: The Quinoline Core in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle, represents one of the most important structural motifs in medicinal chemistry. Its derivatives have yielded a remarkable diversity of therapeutic agents, including antimalarials (chloroquine), antibacterials (ciprofloxacin), and anticancer drugs (camptothecin)[1][2][3]. The inherent versatility of the quinoline ring system, which allows for functionalization at various positions, has enabled the fine-tuning of pharmacological properties to achieve desired therapeutic effects. This guide focuses specifically on derivatives of quinoline-3-carboxylic acid, a subclass that has demonstrated significant potential across a wide spectrum of diseases. The presence of the carboxylic acid group at the 3-position is often crucial for biological activity, frequently participating in key interactions with biological targets such as enzymes and receptors.

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing an in-depth analysis of the therapeutic applications of substituted quinoline-3-carboxylic acids. We will explore their mechanisms of action, structure-activity relationships (SAR), and the experimental workflows used to validate their efficacy in antibacterial, anticancer, antiviral, and anti-inflammatory contexts.

Antibacterial Applications: Beyond the Fluoroquinolones

The most well-established therapeutic application of the quinoline-3-carboxylic acid core is in the field of antibacterial agents, famously exemplified by the fluoroquinolone class of antibiotics.

Mechanism of Action: Targeting Bacterial DNA Replication

The primary mechanism of action for quinolone antibacterials is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV[4][5]. These enzymes are critical for managing DNA topology during replication, transcription, and repair.

-

DNA Gyrase: Primarily targeted in Gram-negative bacteria, this enzyme introduces negative supercoils into the DNA, relieving the torsional stress that arises during replication fork movement.

-

Topoisomerase IV: The main target in many Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) daughter chromosomes after replication.

Quinolones bind to the enzyme-DNA complex, stabilizing the transient double-strand breaks generated by the enzymes. This leads to a halt in DNA replication and repair, ultimately triggering bacterial cell death. The 3-carboxylic acid and the 4-oxo group of the quinolone core are essential for this activity, as they coordinate with magnesium ions and interact with key amino acid residues in the enzyme's active site.

Anti-inflammatory Properties

Certain quinoline-3-carboxylic acid derivatives have demonstrated potent anti-inflammatory effects.[6][7] The mechanism often involves the downregulation of pro-inflammatory pathways. For instance, some compounds can suppress the activity of transcription factors like NF-κB, which is a master regulator of the inflammatory response.[8] This leads to a reduction in the production of inflammatory mediators such as cytokines and chemokines. Some derivatives have shown efficacy in animal models of arthritis, distinct from the mechanisms of traditional NSAIDs, suggesting they may act by modulating T-cell function.[9] This dual cytotoxic and anti-inflammatory potential makes them interesting candidates for chemo-preventive strategies.[6]

Conclusion and Future Directions

The substituted quinoline-3-carboxylic acid scaffold is a remarkably versatile and privileged structure in drug discovery. Its proven success in antibacterial therapy has paved the way for exploration into other complex diseases. Current research highlights its significant potential in oncology, with derivatives showing promising selectivity and novel mechanisms of action. Furthermore, emerging evidence points to valuable applications in virology and inflammation.

Future efforts in the field should focus on:

-

Target Deconvolution: Precisely identifying the molecular targets for novel anticancer and antiviral derivatives.

-

Rational Design: Employing structure-based drug design to optimize potency and selectivity while minimizing off-target effects and toxicity.

-

Combination Therapies: Exploring the synergistic effects of these compounds with existing therapeutic agents to enhance efficacy and overcome drug resistance.

The continued investigation of this chemical class holds immense promise for the development of next-generation therapeutics to address significant unmet medical needs.

References

-

Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]

-

Mittal, R. K., & Purohit, P. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

Al-Ostath, Y. I., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(11), 3350. [Link]

-

Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 516. [Link]

-

Zhang, M., et al. (2020). Development of broad-spectrum enterovirus antivirals based on quinoline scaffold. Bioorganic Chemistry, 102, 103981. [Link]

-

Mittal, R. K., et al. (2023). General scaffold of the 3-Carboxy quinoline compounds. ResearchGate. [Link]

-

Ahmad, I., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(15), 3149-3167. [Link]

-

Kumar, S., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 215, 113220. [Link]

-

Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]

-

Adejayan, O. S., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19395-19429. [Link]

-

Wentland, M. P., et al. (1984). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 27(9), 1103-1108. [Link]

-

Kumar, S., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 215, 113220. [Link]

-

Li, Y., et al. (2023). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega, 8(39), 36055-36065. [Link]

-

Sharma, P., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1263, 133139. [Link]

-

Liu, M., et al. (2013). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. ACS Medicinal Chemistry Letters, 4(6), 517-521. [Link]

-

Mrozek-Wilczkiewicz, A., et al. (2020). Quinolines and analogs with a marked anticancer activity. ResearchGate. [Link]

-

Wentland, M. P., et al. (1984). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 27(9), 1103-1108. [Link]

-

El-Sayed, M. A., et al. (2001). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Bollettino Chimico Farmaceutico, 140(6), 423-429. [Link]

-

Khan, N. N. A., et al. (2018). Quinolinic Carboxylic Acid Derivatives as Potential Multi-target Compounds for Neurodegeneration: Monoamine Oxidase and Cholinesterase Inhibition. Medicinal Chemistry, 14(1). [Link]

-

Sancilio, L. F., et al. (1990). Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306 ,293. Journal of Rheumatology, 17(3), 364-369. [Link]

-

Kumar, A., et al. (2021). Various therapeutic actions of quinolines. ResearchGate. [Link]

-

Anjali, et al. (2016). QUINOLINE: A DIVERSE THERAPEUTIC AGENT. International Journal of Pharmaceutical Sciences and Research, 7(1), 1-13. [Link]

-

Al-Ostath, Y. I., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Request PDF. [Link]

Sources

- 1. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsr.com [ijpsr.com]

- 4. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In-Silico Prediction of 6-Ethyl-2-methylquinoline-3-carboxylic acid Bioactivity

Foreword: The Imperative of Predictive Science in Modern Drug Discovery

In the contemporary landscape of pharmaceutical research, the ability to predict the biological activity and pharmacokinetic profile of a novel chemical entity prior to its synthesis is not merely an advantage; it is a cornerstone of efficient and economically viable drug discovery. The "fail early, fail cheap" paradigm is heavily reliant on robust computational methodologies that can intelligently guide research and development efforts. This guide provides a comprehensive, in-silico workflow for the characterization of a novel compound, 6-Ethyl-2-methylquinoline-3-carboxylic acid, leveraging its structural similarity to a class of compounds with known biological significance.

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antibacterial, antifungal, anticancer, and antileishmanial properties.[1][2][3][4][5] This established history provides a fertile ground for hypothesis-driven in-silico investigation of new analogues. This document will serve as a detailed protocol and a strategic blueprint for researchers, scientists, and drug development professionals to assess the potential of this compound as a therapeutic agent.

Proposed In-Silico Bioactivity Prediction Workflow

The following workflow outlines a multi-faceted computational approach to predict the bioactivity and assess the drug-like properties of this compound. Each step is designed to build upon the previous, creating a comprehensive profile of the molecule's potential.

Caption: A comprehensive workflow for the in-silico bioactivity prediction of a novel chemical entity.

Part 1: Foundational Analysis and Target Identification

The Subject Molecule: this compound

| Property | Value | Source |

| Molecular Formula | C13H13NO2 | [6] |

| Molecular Weight | 215.25 g/mol | [6] |

| CAS Number | 92513-36-5 | [6][7] |

| SMILES | CCc1ccc2nc(C)c(cc2c1)C(O)=O | [6] |

| InChI Key | WZUBVPVDDWQDFN-UHFFFAOYSA-N | [6] |

Rationale for Target Selection: Learning from the Quinoline Scaffold

Given the absence of specific bioactivity data for this compound, our initial step is to form a testable hypothesis based on the known activities of structurally related quinoline carboxylic acid derivatives. The literature indicates that this class of compounds frequently exhibits antibacterial activity through the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[1] Therefore, for the purpose of this guide, we will proceed with Escherichia coli DNA gyrase subunit B as our primary biological target.

Protocol for Target Identification and Retrieval:

-

Access the Protein Data Bank (PDB): Navigate to the RCSB PDB website.

-

Search for the Target Protein: In the search bar, enter "Escherichia coli DNA gyrase B".

-

Select an Appropriate Structure: Choose a high-resolution crystal structure complexed with a known inhibitor. For this guide, we will use PDB ID: 1KZN.

-

Download the PDB File: Download the structure in PDB format. This file will contain the atomic coordinates of the protein.

Part 2: Ligand and Target Preparation for Computational Modeling

Ligand Preparation

Protocol:

-

2D Structure Sketching: Using a chemical drawing tool such as ChemDraw or the online PubChem Sketcher, draw the 2D structure of this compound.

-

Conversion to 3D: Convert the 2D structure to a 3D conformation. Most chemical drawing software has this functionality.

-

Energy Minimization: To obtain a low-energy and stable conformation, perform an energy minimization using a force field such as MMFF94. This can be done in software like Avogadro or PyRx.[8]

-

File Format Conversion: Save the 3D structure in a suitable format for docking, such as .pdbqt, which includes atomic charges and atom type definitions. Open Babel is a widely used tool for file format conversion.[9]

Target Protein Preparation

Protocol:

-

Open the PDB File: Load the downloaded PDB file (e.g., 1KZN.pdb) into a molecular visualization tool like AutoDockTools, PyMOL, or Chimera.[10][11]

-

Remove Non-essential Molecules: Delete water molecules, co-factors, and any existing ligands from the PDB file.[12]

-

Add Polar Hydrogens: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds with the ligand.[11]

-

Assign Charges: Compute and add Kollman charges to the protein atoms.[11]

-

Save as PDBQT: Save the prepared protein structure in the .pdbqt format.[12]

Part 3: Elucidating Potential Interactions via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[10] It is instrumental in understanding the binding mode and affinity of a small molecule within the active site of a protein.[9][10]

Protocol for Molecular Docking using AutoDock Vina (within PyRx):

-

Load Ligand and Macromolecule: In PyRx, load the prepared .pdbqt files for both the ligand (this compound) and the macromolecule (DNA gyrase B).[8]

-

Define the Binding Site (Grid Box): Center the grid box on the active site of the protein. This can be done by selecting the region occupied by the co-crystallized ligand in the original PDB file. Ensure the grid box dimensions are large enough to accommodate the ligand.[12]

-

Run AutoDock Vina: Initiate the docking simulation. AutoDock Vina will explore different conformations of the ligand within the defined binding site and score them based on a calculated binding affinity.[8]

-

Analyze Results: The output will be a series of binding poses ranked by their binding affinity (in kcal/mol). A more negative value indicates a stronger predicted binding affinity.[10] Analyze the top-ranked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound AldrichCPR 92513-36-5 [sigmaaldrich.com]

- 7. 92513-36-5|this compound|BLD Pharm [bldpharm.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 11. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 12. sites.ualberta.ca [sites.ualberta.ca]

A Technical Guide to the Spectroscopic Characterization of 6-Ethyl-2-methylquinoline-3-carboxylic acid

Introduction

6-Ethyl-2-methylquinoline-3-carboxylic acid is a member of the quinoline carboxylic acid family, a class of compounds recognized for its significant role as a scaffold in medicinal chemistry and materials science. Quinolines are heterocyclic aromatic compounds that form the core of various pharmaceuticals with applications as anti-inflammatory, antimicrobial, and anticancer agents.[1] The specific substitution pattern of this molecule—an ethyl group at the 6-position, a methyl group at the 2-position, and a carboxylic acid at the 3-position—provides a unique electronic and steric profile that can be precisely characterized using a suite of spectroscopic techniques.

This guide provides an in-depth analysis of the expected spectroscopic data for this compound (C₁₃H₁₃NO₂), including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely published, this document synthesizes data from closely related analogs and foundational spectroscopic principles to construct a reliable predictive profile. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary framework to identify, characterize, and verify the synthesis of this compound.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key functional groups—the quinoline core, the carboxylic acid, the ethyl group, and the methyl group—each produce distinct and predictable signals in different spectroscopic experiments.

Diagram 1: Chemical Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information about its structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will show distinct signals for each unique proton environment. The expected chemical shifts (δ) are influenced by electron-donating/withdrawing groups and aromatic ring currents.

| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | 1H | The acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange.[2] |

| H4 (Quinoline) | 8.5 - 8.8 | Singlet | 1H | This proton is on a carbon adjacent to the carboxylic acid and the quinoline nitrogen, leading to significant deshielding. |

| H5, H7, H8 (Quinoline) | 7.5 - 8.2 | Doublet, Doublet of Doublets, Doublet | 3H | These aromatic protons will appear in the typical aromatic region, with splitting patterns determined by their coupling with neighboring protons. |

| Ethyl (-CH₂CH₃) | ~2.8 (CH₂) | Quartet (q) | 2H | The methylene protons are adjacent to an aromatic ring and split by the three methyl protons. |